Barbatusol

Description

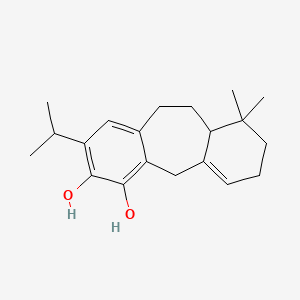

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H28O2 |

|---|---|

Poids moléculaire |

300.4 g/mol |

Nom IUPAC |

12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7-tetraene-4,5-diol |

InChI |

InChI=1S/C20H28O2/c1-12(2)15-10-13-7-8-17-14(6-5-9-20(17,3)4)11-16(13)19(22)18(15)21/h6,10,12,17,21-22H,5,7-9,11H2,1-4H3 |

Clé InChI |

ZSBGZCORDLYKJB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |

SMILES canonique |

CC(C)C1=C(C(=C2CC3=CCCC(C3CCC2=C1)(C)C)O)O |

Synonymes |

barbatusol |

Origine du produit |

United States |

Isolation and Purification Methodologies

Extraction Techniques from Plant Biomass

The initial and critical step in obtaining barbatusol is its extraction from the plant material, typically the roots, where it is found in higher concentrations. The choice of extraction technique and solvent is paramount and is dictated by the polarity of the target compound and the desire to maximize yield while minimizing the co-extraction of impurities.

Several extraction methods can be employed to isolate diterpenoids like this compound from plant biomass. These techniques range from traditional methods to more modern, efficiency-focused approaches.

Maceration: This is a simple and widely used technique that involves soaking the dried and powdered plant material in a suitable solvent for a specific period with occasional agitation. The solvent penetrates the plant cells, dissolving the desired compounds.

Soxhlet Extraction: A more exhaustive method, Soxhlet extraction, involves the continuous percolation of a warm solvent through the plant material. This technique is highly efficient in extracting compounds but requires careful temperature control to prevent the degradation of thermally sensitive molecules. For instance, in the extraction of active ingredients from Coleus forskohlii, a related plant, toluene (B28343) has been used as a solvent in a Soxhlet apparatus. nih.gov

Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to disrupt the plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is often favored for its reduced extraction time and lower solvent consumption.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency and reduced environmental footprint.

The selection of an appropriate solvent is crucial for the successful extraction of this compound. The polarity of the solvent must be matched to that of the diterpenoid. Generally, solvents of medium polarity are effective for extracting such compounds. Studies on Plectranthus barbatus have explored a range of solvents for the extraction of various phytochemicals. nih.gov

| Extraction Solvent | Rationale for Use in Diterpenoid Extraction |

| Methanol (B129727) | A polar protic solvent effective at extracting a broad range of compounds, including diterpenoids. |

| Ethanol (B145695) | Similar to methanol, it is a safe and effective solvent for extracting polar and moderately polar compounds. Aqueous ethanol solutions are also commonly used. mdpi.com |

| Acetone | A polar aprotic solvent that can effectively dissolve a wide array of organic compounds, including diterpenes. |

| Dichloromethane | A non-polar solvent that can be used for selective extraction of less polar compounds, which can be advantageous in separating diterpenoids from more polar substances. |

| Hexane (B92381) | A non-polar solvent often used in a sequential extraction process to remove lipids and other non-polar compounds before extracting the desired diterpenoids with a more polar solvent. |

Following the extraction process, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract. This extract is a complex mixture containing this compound along with other diterpenoids, flavonoids, polyphenols, and various other secondary metabolites. nih.gov

Chromatographic Separation Strategies

To isolate this compound from the complex crude extract, chromatographic techniques are indispensable. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

Column Chromatography is the most common and effective method for the preparative separation of natural products like this compound. orgchemboulder.comijcrt.orgcolumbia.edu

Stationary Phase: The most frequently used stationary phase for the separation of diterpenoids is silica (B1680970) gel due to its polarity and versatility. wikipedia.org Alumina is another option, though less common for this class of compounds. wikipedia.org

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This allows for the sequential elution of compounds based on their polarity. For the separation of moderately polar diterpenoids like this compound, common solvent systems include mixtures of hexane and ethyl acetate, or chloroform (B151607) and methanol, in varying ratios. chromtech.com

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC) . TLC provides a quick assessment of the purity of the fractions and helps in pooling the fractions containing the target compound. orgchemboulder.com

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. For the final purification of this compound, preparative HPLC with a suitable column (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water) can yield a highly pure compound.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System for Diterpenoids | Purpose |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Primary separation of this compound from the crude extract. |

| Thin-Layer Chromatography (TLC) | Silica Gel plate | Hexane-Ethyl Acetate | Monitoring the progress of column chromatography and assessing fraction purity. |

| Preparative HPLC | C18 Reversed-Phase | Methanol-Water or Acetonitrile-Water gradient | Final purification to obtain high-purity this compound. |

Crystallization Approaches for Purification

Crystallization is the final step in the purification process, designed to obtain this compound in a highly pure, crystalline form. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The process typically involves:

Dissolving the purified this compound from the chromatographic steps in a minimal amount of a suitable hot solvent.

Slowly cooling the solution to allow the compound to crystallize as its solubility decreases.

Filtering the crystals from the mother liquor, which retains the remaining impurities.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove any residual solvent.

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of organic compounds include ethanol, methanol, acetone, ethyl acetate, and hexane, or mixtures thereof. Finding the optimal solvent or solvent system often requires empirical testing.

Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Determination

Spectroscopic methods provide invaluable insights into the molecular framework, functional groups, and spatial arrangement of atoms within a chemical compound researchgate.netresearchgate.net. For Barbatusol, these techniques were fundamental in proposing and confirming its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) experiments, played a pivotal role in delineating the intricate structure of this compound scispace.comacs.orgresearchgate.netacs.org. ¹H NMR provided information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR revealed the carbon skeleton and the presence of various functional groups researchgate.netacs.orghmdb.ca.

Further detailed structural assignments and connectivity were achieved through 2D NMR experiments scispace.comacs.orgresearchgate.netacs.orgresearchgate.net:

Correlation Spectroscopy (COSY): This technique revealed proton-proton couplings, establishing direct connectivity between adjacent protons and thus mapping out spin systems within the molecule rsc.orgresearchgate.netprinceton.edu.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlated proton signals with their directly attached carbon atoms, providing crucial information on CH, CH₂, and CH₃ groups rsc.orgresearchgate.netprinceton.edu.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments identified long-range correlations between protons and carbons across two to four bonds, which was essential for establishing quaternary carbon positions and connecting different fragments of the molecule rsc.orgresearchgate.netprinceton.edu.

The comprehensive analysis of these NMR data allowed researchers to piece together the complex rearranged abietane (B96969) skeleton of this compound and assign its various proton and carbon signals researchgate.netscilit.comscispace.comacs.org.

High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound researchgate.netscispace.comacs.orgresearchgate.netacs.org. HRMS provides a highly precise mass-to-charge ratio (m/z) for the molecular ion, enabling the unambiguous determination of the elemental composition (C₂₀H₂₈O₂) by calculating the exact mass researchgate.netscispace.comrsc.org. This precise molecular weight information is critical for confirming the proposed structure and calculating the degree of unsaturation, which aligns with the polycyclic nature of diterpenoids researchgate.netscispace.com.

Chemical Correlation and Derivatization for Absolute Configuration Elucidation

The absolute configuration of this compound, determining the precise three-dimensional arrangement of its atoms, was established through chemical correlation researchgate.netscilit.com. This method involves chemically transforming the unknown compound into a known compound with an established absolute configuration, or vice versa, thereby correlating their stereochemistry rsc.orgrsc.orgsnu.ac.krdokumen.pub.

For this compound, its absolute configuration was established by hemisynthesis of this compound dimethyl ether from the known carnosol (B190744) researchgate.net. This chemical transformation provided a direct link between the stereochemistry of this compound and that of carnosol, a well-characterized natural product. This approach is a robust method for assigning absolute configuration, especially when direct spectroscopic methods like X-ray crystallography are not feasible or when dealing with complex chiral centers rsc.orgsnu.ac.kr.

Additionally, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, particularly those with chromophores acs.orgresearchgate.netacs.orgmdpi.com. While the primary method for this compound's initial absolute configuration was chemical correlation, ECD has been widely used for related icetexane diterpenoids, providing experimental circular dichroism spectra that are then compared with quantum chemical calculations to assign stereochemistry acs.orgresearchgate.netmdpi.com. This complementary technique further supports the stereochemical assignments in this class of natural products.

Biosynthetic Pathways and Precursors

Proposed Biogenetic Origin from Abietane (B96969) Diterpenoids

Barbatusol and other icetexane diterpenoids are widely recognized as biogenetically related to abietane diterpenoids nih.gov. Abietanes typically feature a [6-6-6] tricyclic core structure nih.gov. In contrast, icetexanes, including this compound, possess a [6-7-6] fused tricyclic skeleton, which is believed to arise from a natural rearrangement of the corresponding [6-6-6] fused abietane diterpenoids nih.gov. This transformation is often formally referred to as a 9(10→20)-abeo-abietane rearrangement, indicating a ring expansion from the six-membered B-ring of the abietane skeleton to a seven-membered ring in the icetexane structure nih.gov.

Enzymatic and Non-Enzymatic Rearrangement Mechanisms

Several pathways have been proposed to explain the biosynthesis of icetexanes from abietanes nih.gov. These hypotheses commonly suggest that the process begins with the loss of a hydride or hydroxide (B78521) group from the abietane precursor, leading to the formation of a nonclassical carbocation nih.gov. This carbocation then undergoes a subsequent ring expansion nih.gov.

Experimental evidence supports both enzymatic and non-enzymatic mechanisms for these rearrangements. For instance, certain synthetic studies have demonstrated that a diol intermediate, when appropriately oriented, can undergo a 1,2-rearrangement to facilitate ring expansion. Furthermore, non-enzymatic ring expansion has been observed through the water-mediated trapping of tertiary carbocations. Rearrangements that result in alkene products via the deprotonation of carbocation intermediates are also experimentally supported.

Role of Carbocation Intermediates in Ring Expansion

Carbocation intermediates play a pivotal role in the ring expansion from abietane to icetexane skeletons. The functionalization of the C20 position of abietanes, or the loss of a hydride or hydroxide, can generate a primary carbocation. This primary carbocation then undergoes a Wagner-Meerwein shift, a type of 1,2-rearrangement, to form a more stable tertiary carbocation nih.gov. The stability of these carbocation intermediates is crucial; for example, the presence of a hydroxyl group at the C-1 position in certain synthetic intermediates has been shown to increase carbocation stability, thereby facilitating the 1,2-rearrangement.

Identification of Biosynthetic Intermediates and Related Compounds

The biogenetic pathway to this compound involves several key precursors and related icetexane compounds, all stemming from the abietane diterpenoid scaffold.

The primary precursors are abietane diterpenoids themselves nih.gov. Within this family, compounds like carnosic acid, an abietane diterpenoid found in plants such as rosemary and common sage, serve as important starting points in synthetic approaches that mimic the biogenetic pathway.

The rearrangement of abietanes gives rise to a class of compounds known as icetexane diterpenoids, which include this compound, rosmaridiphenol, and pisiferin nih.gov. These compounds share the expanded [6-7-6] tricyclic framework. Demethylsalvicanol (B1248764) is another notable icetexane that can be formed through the trapping of carbocation intermediates by water during the rearrangement process nih.gov.

In synthetic studies aimed at elucidating these pathways, specific intermediates have been identified. For instance, a diol intermediate (referred to as compound 3 in some synthetic schemes) has been highlighted as a crucial compound for the ring-expansion reaction via 1,2-rearrangement. While not directly an intermediate for this compound, conacytone (B1252193) is mentioned in the context of icetexone biosynthesis, suggesting related biogenetic pathways within the broader diterpenoid family.

Compound Names and PubChem CIDs

Synthetic Chemistry of Barbatusol

Total Synthetic Approaches and Methodological Advancements

Total synthesis of barbatusol has evolved from early racemic preparations to more sophisticated asymmetric strategies, employing a range of powerful reaction methodologies.

Asymmetric Total Synthesis Strategies

Advancements in synthetic methodology have enabled the asymmetric total synthesis of this compound, allowing access to its enantiomerically pure form. Majetich and colleagues reported an asymmetric preparation of icetexane-based diterpenes, including (−)-barbatusol. A key sequence in this asymmetric route involved the asymmetric 1,2-reduction of a C(1) carbonyl using Corey's CBS procedure, which yielded an allylic alcohol in high chemical yield and excellent enantiomeric excess. This was followed by Myers' Mitsunobu-based allylic transposition, which generated a diazene (B1210634) intermediate that rearranged to form the desired alkene. Subsequent deprotection of the methyl ethers of this alkene using excess sodium ethanethiolate afforded (−)-barbatusol in 65% yield. Other asymmetric syntheses of icetexanes, including this compound, have also been explored, sometimes incorporating methodologies such as asymmetric photoenolization/Diels-Alder reactions.

Key Reaction Methodologies in Total Synthesis

The total syntheses of this compound have leveraged several key reaction methodologies to construct its intricate molecular architecture:

Cyclialkylation: This reaction, particularly the Lewis acid-catalyzed cyclialkylation of functionalized arenes with conjugated dienones, has been fundamental in forming the 6,7,6-fused tricyclic skeleton of this compound, as demonstrated in early racemic approaches. plantaedb.com

Skeletal Rearrangements: The transformation of abietane-type precursors into the icetexane framework of this compound frequently relies on skeletal rearrangements. For instance, the rearrangement of an abietane (B96969) core with trifluoromethanesulfonic anhydride (B1165640) in pyridine (B92270) is a crucial step to generate the icetexane core.

Stereoselective Reductions: In asymmetric syntheses, controlling the stereochemistry is paramount. Stereoselective reductions, such as the 1,2-reduction of carbonyls using Corey's CBS procedure, have been employed to introduce specific chiral centers.

Allylic Transpositions: Myers' Mitsunobu-based allylic transposition has been utilized to precisely install the C-5 proton on the α-face, contributing to the desired stereochemistry in asymmetric routes.

Ortho-selective Oxygenation: While more extensively used in semisynthesis, ortho-selective oxygenation with hypervalent iodine(V) reagents (e.g., stabilized 2-iodoxybenzoic acid (SIBX) or potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) with Oxone®) is a vital method for converting phenolic intermediates into ortho-quinones, which are then reduced to the catechol moiety found in this compound.

Semisynthetic Routes from Natural Precursors

Semisynthetic approaches to this compound offer an alternative strategy, utilizing abundant natural abietane-type diterpenes as starting materials and transforming them into the desired icetexane skeleton. This ring expansion approach in semisynthesis is advantageous for generating the flexible skeleton of icetexane diterpenoids from abietane diterpenoids.

Transformation of Abietane-type Diterpenes (e.g., Carnosic Acid, Pisiferin)

This compound, which possesses a rearranged abietane skeleton, has been successfully synthesized from various known abietane diterpenes.

From Pisiferic Acid: (+)-Pisiferic acid, an abietane diterpene isolated from Chamaecyparis pisifera, serves as a significant precursor for the semisynthesis of (−)-barbatusol. The transformation typically involves converting (+)-pisiferic acid into (+)-12-O-methoxymethylpisiferol in a multi-step sequence. Subsequent rearrangement of this intermediate with trifluoromethanesulfonic anhydride in pyridine yields (−)-12-O-methoxymethylpisiferin. The final steps involve ortho-selective oxygenation of the pisiferin derivative, followed by reduction of the intermediary quinones, to afford (−)-barbatusol.

From Carnosic Acid: Carnosic acid, an abietane diterpenoid abundant in rosemary (Rosmarinus officinalis) and common sage (Salvia officinalis), has also been utilized in semisynthetic routes to this compound. A regioselective and scalable synthetic strategy involves a PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative to yield (−)-barbatusol. This highlights the versatility of abietane diterpenes as precursors for the icetexane skeleton.

Ortho-selective Oxygenation and Rearrangement Strategies

Two critical strategies underpin the semisynthesis of this compound from natural precursors:

Ortho-selective Oxygenation: This methodology is crucial for introducing the catechol functionality characteristic of this compound. The ortho-selective oxygenation of phenolic intermediates is typically achieved using hypervalent iodine(V) reagents. Stabilized 2-iodoxybenzoic acid (SIBX) is a commonly employed reagent for converting phenols into ortho-quinones, which are then reduced to the desired catechols. Another effective system involves potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) in conjunction with Oxone®. These methods allow for the precise introduction of hydroxyl groups at the ortho-positions of the aromatic ring.

Rearrangement Strategies: The conversion of an abietane-type skeleton to the icetexane framework of this compound is a defining feature of semisynthetic routes. This often involves a B-ring expansion, transforming the six-membered B-ring of the abietane into the seven-membered ring of the icetexane. For example, the rearrangement of pisiferol (B14701095) derivatives using trifluoromethanesulfonic anhydride is a key transformation that facilitates the expansion of the B-ring, leading to icetexane regioisomers. Similarly, PPh3/DIAD-mediated rearrangements are instrumental in converting carnosic acid derivatives into the this compound skeleton.

Chemical Modifications and Structure Activity Relationship Sar Studies

Derivatization and Analogue Synthesis

The synthesis of barbatusol derivatives and related icetexane analogues provides valuable insights into the structural features responsible for its biological profile and facilitates the exploration of new compounds with potentially enhanced activities.

Synthesis of Methyl Ether Derivatives

The synthesis of methyl ether derivatives of this compound has been reported, often serving as intermediates in total or semi-synthesis routes. For instance, this compound dimethyl ether (35) was synthesized from an abietane (B96969) precursor (31) through a process involving the opening of a lactone moiety, formation of a C(6)–C(7) double bond, sequential hydrogenation, reduction, and subsequent treatment with p-toltoluenesulfonyl chloride in pyridine (B92270). nih.gov This dimethyl ether derivative can then be deprotected to yield this compound. acs.orguga.edu An improved procedure for the deprotection of this compound dimethyl ether has also been described. researchgate.net

Preparation of Related Icetexane Analogues (e.g., Demethylsalvicanol (B1248764), Brussonol, Grandione, Rosmaridiphenol)

The synthesis of various icetexane analogues, including demethylsalvicanol, brussonol, grandione, and rosmaridiphenol, is often closely linked to this compound synthesis due to their shared icetexane scaffold and proposed biogenetic relationships from abietane diterpenoids. nih.govthieme-connect.com

Demethylsalvicanol: This analogue can be obtained from this compound through a deprotection step, such as treating this compound dimethyl ether with excess sodium ethanethiolate in hot dimethylformamide (DMF), yielding (−)-demethylsalvicanol in 65% yield. acs.org Semisynthesis of (+)-demethylsalvicanol has also been achieved from (+)-pisiferic acid, involving a rearrangement and subsequent ortho-selective oxygenation using potassium 5-methyl-2-iodobenzenesulfonate (pre-MIBS) with Oxone®, followed by reduction, yielding 59%. oup.comoup.com Demethylsalvicanol quinone (54), a synthetic intermediate, can be obtained by oxidizing (+)-salvicanol with DDQ in aqueous acetone. uzh.ch Furthermore, demethylsalvicanol can be synthesized from pisiferin-type icetexanes via an ortho-selective oxygenation reaction. nih.govudel.eduresearchgate.net A regioselective and scalable synthetic strategy for (-)-demethylsalvicanol also involves a PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative. researchgate.netacs.org

Brussonol: (−)-Brussonol (56) can be prepared from demethylsalvicanol quinone (54) by prolonged exposure to silica (B1680970) gel. nih.gov Alternatively, heating an ethereal solution of the ortho-quinone derived from demethylsalvicanol can favor the production of (−)-brussonol. acs.orguga.edu A collective total synthesis of brussonol has been reported, featuring a tandem [5+2]/[4+2] cycloaddition strategy and efficient aromatization of the C-ring. researchgate.net Brussonol can also be synthesized from a spiroether intermediate through a sequence of steps. nih.gov

Grandione: (+)-Grandione (4) is a unique icetexane diterpene dimer. It has been synthesized by the dimerization of synthetic demethylsalvicanol under aqueous Diels-Alder conditions. acs.orgacs.orgresearchgate.netscilit.com Its formation can also occur via a solid-state hetero-Diels-Alder dimerization of the orthoquinone derived from demethylsalvicanol. uzh.chresearchgate.net Similar to demethylsalvicanol, (+)-grandione can also be accessed through a regioselective and scalable synthetic strategy involving a PPh3/DIAD-mediated rearrangement of a reduced carnosic acid derivative. researchgate.netacs.org

Rosmaridiphenol: (+)-Rosmaridiphenol (59) can be semisynthesized from (+)-pisiferic acid through a rearrangement and ortho-selective oxygenation using stabilized 2-iodoxybenzoic acid (SIBX), followed by reduction, yielding 35%. oup.comoup.com It can also be synthesized from pisiferin-type icetexanes via an ortho-selective oxygenation reaction. nih.govudel.eduresearchgate.net

The table below summarizes some synthetic pathways and yields for this compound and its related icetexane analogues:

| Compound | Precursor / Starting Material | Key Reaction / Method | Yield (%) | Reference |

| This compound | This compound dimethyl ether | Deprotection (sodium ethanethiolate) | 65 | acs.org |

| (−)-Barbatusol | (+)-Pisiferic acid | Rearrangement, ortho-selective oxygenation (SIBX), reduction | 49 | oup.comoup.com |

| (+)-Demethylsalvicanol | (+)-Pisiferic acid | Rearrangement, ortho-selective oxygenation (pre-MIBS/Oxone®), reduction | 59 | oup.comoup.com |

| (+)-Demethylsalvicanol | This compound dimethyl ether | Deprotection (sodium ethanethiolate) | 65 | acs.org |

| (−)-Brussonol | Demethylsalvicanol quinone | Prolonged exposure to silica gel | - | nih.gov |

| (−)-Brussonol | Demethylsalvicanol ortho-quinone | Heating in Et2O | - | acs.orguga.edu |

| (+)-Grandione | Synthetic Demethylsalvicanol | Dimerization (aqueous Diels-Alder conditions) | Good | acs.org |

| (+)-Grandione | Demethylsalvicanol orthoquinone | Solid-state hetero-Diels-Alder dimerization | - | uzh.chresearchgate.net |

| (+)-Rosmaridiphenol | (+)-Pisiferic acid | Rearrangement, ortho-selective oxygenation (SIBX), reduction | 35 | oup.comoup.com |

Methodological Approaches to Structure-Activity Relationship Elucidation

Elucidating the structure-activity relationships (SAR) of natural products like this compound and its analogues involves a combination of experimental and computational methodologies. These approaches aim to correlate specific structural features with observed biological activities, guiding the rational design of more potent or selective compounds.

Key methodological approaches include:

Synthetic and Semisynthetic Approaches: Total synthesis and semisynthesis are fundamental for SAR studies. Total synthesis allows for the creation of a wide range of analogues with precise structural modifications, while semisynthesis involves modifying existing natural products. rsc.org This enables systematic changes to the core scaffold or peripheral groups to probe their impact on activity.

Spectroscopic Techniques: Advanced spectroscopic methods are indispensable for confirming the structures of synthesized analogues and natural products. These include Nuclear Magnetic Resonance (NMR) spectroscopy, especially microcryoprobe NMR for small sample amounts, Mass Spectrometry (MS), Ultraviolet-visible (UV-vis) spectroscopy, Infrared (IR) spectroscopy, specific optical rotation, and Circular Dichroism (CD) for determining absolute configurations. X-ray crystallography provides the ultimate tool for molecular structure determination, though it is limited by the ability to obtain suitable crystals. nih.govmdpi.com

Computational Methodologies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models employ mathematical relationships to quantitatively link structural descriptors to biological activity, aiding in predicting the activity of new compounds. rsc.org

Computer-Assisted Structure Elucidation (CASE): CASE expert systems utilize 1D and 2D NMR data, along with other spectroscopic information, for automated structure elucidation, particularly for complex natural products. mdpi.commdpi.com

Molecular Docking and Modeling Studies: These computational techniques predict how a molecule interacts with a biological target (e.g., a protein receptor or enzyme), providing insights into the binding mechanisms and identifying key structural elements for activity. rsc.org

Virtual Screening and Database Mining: Computational methods are used to screen large databases of compounds or predict novel structures based on biosynthetic gene clusters (genome mining), accelerating the discovery of new natural product leads and their analogues. mdpi.commdpi.comresearchgate.net

Biological Assays: SAR studies are inherently linked to the evaluation of biological activities. For icetexane diterpenoids, various assays are employed to assess activities such as cytotoxicity against cancer cell lines. For instance, this compound and its analogues have been evaluated for cytotoxicity against human colorectal cancer cell lines (HCT-116, COLO-205, Caco-2). nih.govresearchgate.netacs.orgscilit.com

The cytotoxic activity of some icetexane diterpenoids, including this compound and its analogues, against various cancer cell lines highlights the importance of SAR studies in identifying promising lead compounds.

| Compound | HCT-116 (IC50 µM) | COLO-205 (IC50 µM) | Caco-2 (IC50 µM) | Reference |

| This compound (36) | >20.87 | >20.87 | 13.71 ± 1.36 | nih.gov |

| Demethylsalvicanol (29) | 18.77 ± 1.39 | 11.15 ± 1.07 | 3.07 ± 1.52 | nih.gov |

| Demethylsalvicanol o-quinone (54) | 2.93 ± 1.08 | 3.18 ± 0.95 | 2.71 ± 1.10 | nih.gov |

| Przewalskin E (55) | 13.33 ± 1.57 | 10.42 ± 1.07 | - | nih.gov |

| Grandione (11) | Highly cytotoxic | Highly cytotoxic | Highly cytotoxic | researchgate.netacs.org |

This data demonstrates that structural modifications, such as the oxidation of demethylsalvicanol to its o-quinone, can significantly enhance cytotoxic activity, providing a clear example of SAR in this class of compounds.

Mechanistic Investigations of Biological Activities

Antineoplastic Mechanisms in Cellular Models

The antineoplastic potential of Barbatusol and its structural analogues has been explored in various cellular models.

While this compound itself is acknowledged as a bioactive diterpene, specific detailed cytotoxicity data (e.g., IC50 values) for this compound across all the listed cancer cell lines are not extensively detailed in the provided literature snippets researchgate.net. However, research on structurally related icetexane diterpenes and rearranged abietanes provides insights into the cytotoxic potential within this compound class. For instance, (+)-grandione and (-)-demethylsalvicanol o-quinone derivative, which are icetexane diterpenes, have demonstrated high cytotoxicity against HCT-116, COLO-205, and Caco-2 colorectal cancer cells researchgate.netnih.govacs.orgresearchgate.net. Similarly, pygmaeocin B and a synthetic orthoquinone, both rearranged abietane-type diterpenoids, exhibited significant antiproliferative effects on HT29 colon adenocarcinoma cells, leading to growth inhibition nih.gov. Other studies on icetexane natural products have shown that compounds like przewalskone possess significant cytotoxic activity against various cancer cell lines, including human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480) nih.gov.

The induction of apoptosis is a key mechanism for antineoplastic agents. In the context of icetexane diterpenes, (+)-grandione has been shown to induce apoptosis in HCT-116 colorectal cancer cells in a dose-dependent manner researchgate.netnih.govacs.orgresearchgate.net. This apoptotic effect was specifically attributed to the upregulation of the BiP-ATF4-CHOP axis and the promotion of BiP-ATF4 interactions, which subsequently leads to endoplasmic reticulum (ER) stress researchgate.netnih.govacs.orgresearchgate.net. The BiP-ATF4-CHOP pathway is a critical component of the unfolded protein response (UPR) that, when excessively activated, can trigger apoptotic cell death nih.gov. While this specific mechanism was observed with a related icetexane diterpene, it highlights a potential pathway for this compound's class of compounds.

Natural products, including diterpenes like this compound, are known for their ability to modulate various cell signaling pathways, which is crucial for their antineoplastic and anti-inflammatory activities mdpi.comnih.gov. In cancer, aberrant cell signaling cascades are frequently implicated in pathogenesis, affecting processes such as cell proliferation, growth inhibition, and apoptosis mdpi.com. Phytochemicals can act by modulating pathways like the Mitogen-Activated Protein Kinases (MAPKs), Nuclear Factor kappa B (NF-κB), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Wnt pathways nih.gov. These pathways play fundamental roles in both inflammation and cancer, and their modulation can lead to anticancer effects nih.gov. For instance, certain compounds can inhibit inflammatory mediators at the cell signaling level, interfering with transcription factor activation and inflammatory gene expression nih.gov. While direct evidence for this compound's specific modulation of these pathways is not detailed in the provided snippets, its classification as a diterpene suggests its potential involvement in such complex cellular regulation.

Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory activity. In a study evaluating the effects of diterpenoids, this compound (identified as compound 3) significantly reduced induced ear edema by 37.4 ± 2.8% at a concentration of 1.0 μmol/ear researchgate.net. This direct evidence supports its anti-inflammatory potential.

The anti-inflammatory mechanisms of natural compounds, including terpenoids and polyphenols, often involve multiple targets. These mechanisms can include the inhibition of cyclooxygenase (COX) and subsequent prostaglandin (B15479496) biosynthesis, free radical scavenging, inhibition of nitric oxide (NO) synthesis, and reduction in the concentration of pro-inflammatory cytokines nih.govscielo.br. Additionally, such compounds can inactivate NF-κB and modulate mitogen-activated protein kinase (MAPk) and arachidonic acid pathways, all of which are central to inflammatory responses nih.govnih.gov.

Antioxidant Activity and Associated Mechanisms

This compound exhibits antioxidant properties. In an antioxidant assay, this compound (identified as compound 4) showed activity with an IC50 value of 98 researchgate.net. The presence of catecholic motifs in compounds like this compound often confers antioxidant activity researchgate.net.

The mechanisms underlying antioxidant activity are diverse and include:

Free Radical Scavenging: Antioxidants can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals and DPPH radicals scirp.orgscielo.org.peui.ac.id.

Metal Chelation: Some antioxidants can chelate metal ions (e.g., Fe(II)), thereby preventing their participation in reactions that generate harmful free radicals, such as the Fenton reaction scirp.org.

Inhibition of Oxidation Reactions: They can inhibit the initiation and propagation of free radical oxidation reactions, including lipid peroxidation scirp.orgremedypublications.com.

Upregulation of Endogenous Antioxidant Enzymes: While not directly stated for this compound, polyphenols can upregulate endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (Px) nih.govscielo.org.pe.

Antimicrobial Activities and Mechanistic Considerations

The plant Plectranthus barbatus, from which this compound is isolated, is known to possess antibacterial, antifungal, and antiviral activities researchgate.net. This suggests that this compound, as a constituent of this plant, may contribute to these properties. While direct, detailed mechanistic studies for this compound's antimicrobial activity are not extensively provided in the snippets, research on "this compound type icetexanes" and other icetexane diterpenes indicates antimicrobial potential. For example, a this compound type icetexane (compound 59) and another icetexane (compound 2) were evaluated for antibacterial activity against various Gram-positive and Gram-negative bacterial strains nih.gov. Compound 2 showed significant activity against S. sonei and moderate activity against B. subtilis, E. faecalis, MRSA, and VRE, while compound 60 (another icetexane) was moderately active against MRSA nih.gov. These findings suggest that this compound, or closely related structural analogues, may exert antimicrobial effects through mechanisms yet to be fully elucidated but potentially involving disruption of bacterial cell integrity or inhibition of essential microbial processes.

Data Tables

The following tables summarize key research findings related to this compound's biological activities, where specific quantitative data was available in the provided search results. These tables are designed to be interactive in a live environment.

Table 1: Anti-inflammatory Activity of this compound

| Activity Measured | Model System | Effect | Citation |

| Reduction of induced ear edema | In vivo (ear edema model) | 37.4 ± 2.8% reduction at 1.0 μmol/ear | researchgate.net |

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 Value (μM) | Citation |

| Antioxidant Assay | 98 | researchgate.net |

Antibacterial Effects

Investigations into the antibacterial properties of this compound have revealed selective activity. Studies have shown that this compound exhibits variable susceptibilities against Gram-positive staphylococcal and enterococcal species. For instance, it has demonstrated antibacterial activity against Bacillus subtilis ekb.egscielo.br.

Conversely, research indicates a lack of activity against Gram-negative bacteria. Specifically, no antibacterial activity was detected against Gram-negative species tested, nor against Shigella sonnei researchgate.netnih.gov. This suggests that the antibacterial mechanism of this compound may be more effective against the cell wall or other specific targets present in Gram-positive bacteria.

Table 1: Summary of this compound's Antibacterial Activity

| Bacterial Type | Specific Strain Example | Activity | Source |

| Gram-positive | Bacillus subtilis | Active | ekb.egscielo.br |

| Gram-positive | Staphylococcal species | Variable | researchgate.netnih.gov |

| Gram-positive | Enterococcal species | Variable | researchgate.netnih.gov |

| Gram-negative | Shigella sonnei | No Activity | researchgate.netnih.gov |

Antifungal Activities

While the plant Plectranthus barbatus from which this compound is derived has been investigated for antifungal properties in its crude extract form, specific antifungal activity of isolated this compound appears limited in current reports. Some studies evaluating the antifungal activities of purified compounds, including this compound, have indicated no activity against Candida albicans and C. glabrata researchgate.netnih.gov. Further detailed research is needed to comprehensively characterize this compound's direct antifungal spectrum and potency against a wider range of fungal pathogens.

Pharmacological Mechanisms in Animal Models

This compound has demonstrated significant pharmacological effects in animal models, particularly concerning the cardiovascular system. In rats, an intravenous (i.v.) administration of this compound at a dose of 3 mg/kg was found to induce a potent lowering of blood pressure stifar.ac.idrsc.org. This hypotensive effect was notably associated with discrete bradycardia, indicating a reduction in heart rate stifar.ac.idrsc.org. The ability of this compound to influence both blood pressure and heart rate highlights its potential as a cardiovascular agent.

Table 2: Pharmacological Effects of this compound in Animal Models

| Effect | Animal Model | Dose (Route) | Observation | Source |

| Hypotensive | Rats | 3 mg/kg (i.v.) | Potent lowering of blood pressure | stifar.ac.idrsc.org |

| Bradycardic | Rats | 3 mg/kg (i.v.) | Associated with discrete bradycardia | stifar.ac.idrsc.org |

Enzyme Interaction Studies

This compound has been identified as an inhibitor of key enzymes involved in carbohydrate metabolism. Specifically, studies have investigated its inhibitory effects on α-glucosidase and α-amylase researchgate.netnih.gov. These enzymes play crucial roles in the digestion of carbohydrates, and their inhibition can lead to a reduction in postprandial glucose absorption.

Detailed research findings indicate that this compound exhibits differential inhibitory activity against both α-glucosidase and α-amylase researchgate.netnih.gov. Molecular modeling studies have also been performed to suggest the interaction mode of this compound within the active site of enzymes like α-glucosidase researchgate.net.

It is important to note that while this compound inhibits α-glucosidase and α-amylase, another diterpenoid, plectrinone A, also isolated from Plectranthus barbatus, has been shown to inhibit gastric H+,K+-ATPase researchgate.net.

Characterization of Enzyme Inhibition

While this compound's inhibitory activity against α-glucosidase and α-amylase has been established, the specific kinetic characterization of this inhibition (e.g., competitive, non-competitive, uncompetitive, partial reversible, or irreversible) for this compound itself is not explicitly detailed in the currently available search results. General mechanisms for these enzyme classes are known, with some inhibitors acting competitively (e.g., acarbose (B1664774) for α-amylase) or through mixed competitive and non-competitive modes (e.g., bavachalcone (B190645) for α-glucosidase) ekb.egresearchgate.net. However, the precise kinetic mechanism by which this compound exerts its inhibitory effects on α-glucosidase and α-amylase requires further specific investigation to be fully characterized.

Analytical Methodologies for Barbatusol Research

Chromatographic Techniques for Detection and Quantification (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, detection, and quantification of Barbatusol, especially when present in complex plant extracts or synthetic mixtures. High-Performance Liquid Chromatography (HPLC) is a primary method employed for such purposes. While specific HPLC parameters for the direct quantification of this compound are not extensively detailed in all available literature, the methodology is well-established for related diterpenes.

Another chromatographic approach, High-Performance Thin Layer Chromatography coupled with UV detection (HPTLC-UV), has been utilized for the concurrent analysis of diterpenes like Sugiol and 11,14-dihydroxy-8,11,13-abietatrien-7-one (B1251821) in Plectranthus barbatus extracts. This method employs a mobile phase composed of toluene (B28343), ethyl acetate, and formic acid (8.2:1.3:0.5 v/v/v) and involves detection at a maximum wavelength of 275 nm researchgate.netscispace.com. Such HPTLC methods are noted for their simplicity, linearity, precision (e.g., % RSD = 1.02-1.25), and accuracy (98-100%) researchgate.netscispace.com.

Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a valuable tool for the detection and characterization of this compound. GC-MS analysis can provide characteristic fragmentation patterns that aid in identification. For this compound, key mass-to-charge (m/z) ratios have been reported, with the top peak at m/z 300, followed by significant peaks at m/z 117 and 119 nih.gov.

Table 1: Example Chromatographic Parameters for Related Diterpenes

| Technique | Compound(s) Analyzed (Example) | Column/Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Key Findings/Validation | Source |

| HPLC-DAD | Barbatusin, 3β-hydroxy-3-deoxybarbatusin | Luna C-18 | Water:Acetonitrile (B52724) (isocratic) | 207 | Linearity (r² > 0.99), Precision (<3.5%), Accuracy (81.7-107.6%) | researchgate.net |

| HPTLC-UV | Sugiol, 11,14-dihydroxy-8,11,13-abietatrien-7-one | Silica (B1680970) gel plate | Toluene:Ethyl Acetate:Formic Acid (8.2:1.3:0.5 v/v/v) | 275 | Linearity, Precision (1.02-1.25% RSD), Accuracy (98-100%) | researchgate.netscispace.com |

Spectroscopic Methods for Characterization and Identification in Complex Mixtures

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is fundamental for the structural elucidation of this compound and other complex diterpenoids researchgate.netresearchgate.netacs.orgmdpi.com. To fully assign the signals and confirm the intricate molecular architecture, 2D NMR experiments are routinely employed. These include Correlation Spectroscopy (COSY) for proton-proton correlations, Heteronuclear Single Quantum Coherence (HSQC) for one-bond carbon-proton connectivities, Heteronuclear Multiple Bond Correlation (HMBC) for long-range carbon-proton correlations, and Nuclear Overhauser Effect Spectroscopy (NOESY) for spatial proximity information researchgate.netacs.orgmdpi.comnih.govacs.org. These comprehensive NMR analyses allow for the precise determination of the number and types of carbons and hydrogens, their chemical environments, and connectivity within the rearranged abietane (B96969) skeleton characteristic of this compound researchgate.netacs.org.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and obtaining characteristic fragmentation patterns of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) provides direct evidence of this compound's molecular ion and its fragmentation profile. For this compound, the most abundant ion observed in GC-MS is at m/z 300, corresponding to its molecular weight, with other significant fragments at m/z 117 and 119 nih.gov. High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization (ESI-HRMS) or Direct Analysis in Real Time Mass Spectrometry (HR-DARTMS), is used to determine the exact mass of the compound, confirming its molecular formula. For example, a methoxy (B1213986) derivative of this compound has been characterized by HRMS (ESI) with a calculated m/z [M + Na]⁺ of 335.1987, closely matching the found value thieme-connect.dethieme-connect.com.

Table 2: GC-MS Fragmentation Data for this compound

| m/z Value | Relative Abundance / Significance |

| 300 | Top Peak (Molecular Ion) |

| 117 | Second Highest Peak |

| 119 | Third Highest Peak |

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify characteristic functional groups present in this compound. As a phenolic diterpene, this compound contains hydroxyl (-OH) groups and potentially carbonyl (C=O) functionalities. IR spectra of related diterpenoids have shown characteristic absorption bands for hydroxyl groups in the range of 3592-3219 cm⁻¹ and for carbonyl groups around 1685-1686 cm⁻¹ acs.org. These absorption patterns are indicative of the presence of such groups within the this compound structure, aiding in its identification.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophores and conjugated systems within the this compound molecule. As a phenolic compound, this compound exhibits characteristic UV absorption patterns. For instance, related phenolic diterpenes, such as 6β-hydroxycarnosol (which co-occurs with this compound), show UV absorption maxima around 285 nm in methanol (B129727), which can shift to 300 nm upon the addition of a base like KOH. This bathochromic shift is characteristic of catechol moieties, which are present in phenolic diterpenes like this compound researchgate.netresearchgate.netsbq.org.br. This technique is valuable for detecting the presence of aromatic systems and conjugated double bonds within the molecule.

Ecological and Chemodiversity Aspects

Role in Plant Defense and Chemical Ecology

Barbatusol, an abietane (B96969) diterpene, is a significant secondary metabolite in the chemical defense arsenal (B13267) of the plants that produce it, primarily species within the Lamiaceae family like Plectranthus barbatus (also known as Coleus barbatus). thieme-connect.com Diterpenoids of the abietane type are recognized as crucial eco-physiological mediators, playing a key role in protecting plants from a variety of external threats. rsc.org The production of such compounds is a classic example of chemical ecology, where the chemical traits of an organism mediate its interactions with its environment and other organisms.

The defensive functions of abietane diterpenes like this compound are broad and varied. They are known to exhibit potent antimicrobial, antifungal, and antibacterial properties, which help the plant resist infections from pathogenic microorganisms. rsc.orgresearchgate.net For instance, related abietane compounds have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. rsc.org This antimicrobial shield is vital for plant survival in complex ecosystems teeming with potential pathogens.

Furthermore, these compounds can act as deterrents to herbivores. Many terpenoids, the larger class to which this compound belongs, function as toxins or repellents against insects and other animals that might feed on the plant. mdpi.com The presence of abietane-type diterpenoids has been specifically associated with antitermitic activity, showcasing their role in defending against insect pests. researchgate.net This chemical defense mechanism reduces the likelihood of being eaten, thereby enhancing the plant's reproductive success. The synthesis of these compounds represents an evolutionary strategy to cope with biotic stressors, allowing plants to allocate resources towards growth and reproduction following a successful defense. nih.gov

The ecological role extends beyond direct defense. The release of volatile organic compounds, including terpenoids, can mediate complex interactions within the ecosystem. mdpi.com These chemical signals can influence neighboring plants and attract natural predators or parasitoids of herbivores, an indirect defense mechanism. mdpi.com Therefore, this compound and its related compounds are integral to the plant's ability to navigate the intricate web of interactions with pathogens, herbivores, and other organisms in its habitat.

Variation in Metabolite Profiles Across Plant Species and Geographic Regions

The chemical profile of plants, including the presence and concentration of specific compounds like this compound, exhibits significant variation. This chemodiversity is observed not only between different species but also within a single species growing in different geographical locations. nih.govnih.gov Plectranthus barbatus, a primary source of this compound, is known for its rich and varied composition of diterpenoids and essential oils, which has made it a target for phytochemical studies in regions like India, Brazil, East Africa, and China. thieme-connect.com

Interspecies Variation:

Geographic and Environmental Variation:

The geographical origin of a plant can have a profound impact on its secondary metabolite profile. nih.govnih.govmdpi.com Environmental factors such as temperature, sunlight exposure, water availability, and soil composition act as drivers that influence the accumulation of specific compounds. nih.govmdpi.com Studies on other plant species have demonstrated that the content of phenolic compounds and essential oils can vary significantly among sampling locations. nih.govnih.gov For instance, research on Cyclocarya paliurus showed that sunny hours and temperature were the main factors affecting the accumulation of its phenolic constituents. nih.gov Similarly, the chemical composition of essential oils from Schinus terebinthifolia differed across six Brazilian states. nih.gov This principle applies to plants producing this compound, where local environmental pressures and genetic variations within geographically separated populations lead to distinct chemotypes. This variation is a reflection of the plant's adaptation to its specific local environment.

The following table illustrates the comparative distribution of major volatile compound classes in three Plectranthus species, highlighting the chemical diversity within the genus.

| Plant Species | Monoterpenes (%) | Sesquiterpenes (%) | Other Compounds (%) |

| Plectranthus barbatus | 36.36 | 54.55 | 9.09 |

| Plectranthus grandis | 53.33 | 40.00 | 6.67 |

| Plectranthus ornatus | 11.00 | 70.00 | 19.00 |

Interaction with Rhizosphere Microbial Communities

The rhizosphere, the soil region immediately surrounding a plant's roots, is a dynamic environment characterized by intense chemical communication between the plant and a diverse community of microorganisms. mdpi.com Plants release a variety of metabolites, known as root exudates, into the rhizosphere, which can either stimulate or inhibit the growth of different microbes. nih.gov This intricate relationship plays a crucial role in plant health, nutrient uptake, and defense against soil-borne pathogens. researchgate.net

A study focusing on Coleus barbatus (syn. Plectranthus barbatus) revealed that the composition of the rhizosphere microbial community changes as the plant develops. nih.govnih.gov This suggests that the profile of metabolites exuded by the roots, potentially including compounds like this compound or its precursors, varies at different growth stages, thereby shaping the microbial population. nih.gov The interaction is bidirectional; while plant metabolites influence the microbiome, the microbes in turn can impact the biosynthesis and accumulation of secondary metabolites within the plant. nih.govresearchgate.net

Research comparing the rhizosphere of C. barbatus, which produces forskolin (B1673556) and other diterpenes, with that of Coleus blumei, which does not, highlighted significant differences in their associated microbial communities. nih.gov For example, the genus Kaistobacter was found to be abundant in the rhizosphere of C. barbatus, with its accumulation pattern appearing to correlate with the concentration of forskolin in the roots at different developmental stages. nih.govnih.gov Conversely, the pathogenic fungal genus Phoma was less prevalent in the C. barbatus rhizosphere compared to that of C. blumei, suggesting that the unique metabolites of C. barbatus may help to suppress certain pathogens. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.